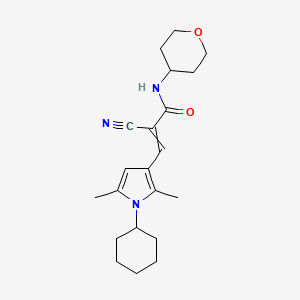

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide

Descripción

This compound belongs to the acrylamide class of nitrogen-containing heterocycles, featuring a cyano group at position 2, a 1-cyclohexyl-2,5-dimethylpyrrole moiety at position 3, and a tetrahydropyran (oxan-4-yl) group as the N-substituent.

Propiedades

IUPAC Name |

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-15-12-17(16(2)24(15)20-6-4-3-5-7-20)13-18(14-22)21(25)23-19-8-10-26-11-9-19/h12-13,19-20H,3-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTLITDDKBNFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the cyclohexyl and dimethyl groups. The cyano group is then added through a nucleophilic substitution reaction. Finally, the oxan-4-yl group is introduced via an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the cyano group and the pyrrole ring makes it a candidate for bioactive molecule development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano group could participate in hydrogen bonding or other interactions, while the pyrrole ring might engage in π-π stacking or other aromatic interactions.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The compound’s core structure is shared with several analogs, differing primarily in substituents on the pyrrole ring and the N-linked aromatic/heterocyclic group. Below is a comparative table of key analogs:

Physicochemical Properties

- Steric Effects : The cyclohexyl group in the target compound imposes greater steric hindrance compared to cyclopropyl () or methoxyethyl () substituents, which may reduce binding affinity in sterically constrained environments .

- Polarity : The oxan-4-yl group (tetrahydropyran) offers moderate polarity, contrasting with the highly polar sulfamoylphenyl group (melting point >280°C in ) .

- Solubility : Analogs with morpholine or methoxyethyl substituents (e.g., ) exhibit enhanced aqueous solubility due to increased hydrogen-bonding capacity, whereas the target compound’s cyclohexyl group may favor lipid membranes .

Actividad Biológica

The compound 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its structural characteristics, synthesis, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 355.46 g/mol. The structure includes several functional groups that may contribute to its biological activity:

- Cyano group : Known for its reactivity and potential in various chemical transformations.

- Pyrrole moiety : Associated with diverse biological activities, including antimicrobial and anticancer properties.

- Oxan group : May enhance solubility and biological interactions.

Anticancer Activity

Research into similar compounds suggests potential anticancer properties. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group may further enhance these effects by facilitating interactions with biological targets.

Antimicrobial Properties

Compounds with structural similarities to this compound have exhibited antimicrobial properties. The unique combination of functional groups in this compound is hypothesized to interact with microbial membranes or essential enzymes, disrupting cellular functions.

In Vitro and In Vivo Studies

The specific biological activity of this compound requires comprehensive investigation through both in vitro (test tube experiments) and in vivo (live organism studies) methodologies. Preliminary studies could involve:

- Cell Viability Assays : To assess the cytotoxic effects on various cancer cell lines.

- Antimicrobial Assays : To evaluate efficacy against bacterial and fungal strains.

- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-fluoro-N-(1H-indol-7-carboxamide) | Indole ring with carboxamide | Anticancer |

| 4-(5-methylthiazolyl)-pyrrolo[3,4-b]quinolin | Thiazole and pyrrole | Antimicrobial |

| N-(benzothiazolyl)-propionamide | Benzothiazole moiety | Anticancer |

This table illustrates the diversity within compounds related to this compound, highlighting how structural features can influence biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving cyclization and functional group modifications. The choice of synthetic route may affect the yield and purity of the final product.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally similar cyanoacetamide derivatives often involves multistep reactions. For example, substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) are used to introduce functional groups, followed by reductions (e.g., iron powder under acidic conditions) and condensations with cyanoacetic acid derivatives . Key factors affecting yield include:

- Catalyst selection : Piperidine or other bases may accelerate condensation .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during intermediate formation .

- Solvent choice : Polar aprotic solvents like DMF enhance reaction homogeneity .

Table 1: Example Reaction Parameters from Analogous Syntheses

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, RT | 60–75% | |

| Reduction | Fe powder, HCl | 70–85% | |

| Condensation | Cyanoacetic acid, ethanol | 50–65% |

Q. How can researchers optimize reaction conditions for improved stereochemical control?

Methodological Answer: Stereochemical outcomes depend on steric and electronic effects of substituents. For example:

- Cyclohexyl groups introduce steric hindrance, favoring specific conformers .

- Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce kinetic competition, enhancing selectivity .

- Additives : Chiral auxiliaries or Lewis acids (not explicitly mentioned in evidence but inferred from analogous reactions) could improve enantiomeric excess.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, cyano group at ~120 ppm) .

- HPLC-MS : Quantify purity and detect byproducts (e.g., residual DMF or unreacted intermediates) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated stability studies : Incubate at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks .

- Degradation monitoring : Use TLC or HPLC to track hydrolysis of the enamide or cyano groups .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates?

Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (as used in ICReDD’s workflow) model transition states and intermediates . For example:

- Transition state analysis : Identify energy barriers for cyclization or isomerization steps.

- Solvent effects : Implicit/explicit solvent models (e.g., COSMO-RS) predict solvation impacts on reaction kinetics .

Table 2: Computational Parameters for Reaction Design

| Parameter | Value | Purpose |

|---|---|---|

| Basis Set | B3LYP/6-31G* | Optimize geometry |

| Solvation Model | SMD (DMF) | Simulate solvent effects |

| Frequency Analysis | Harmonic approximation | Confirm transition states |

Q. What statistical approaches are recommended for optimizing synthetic protocols?

Methodological Answer: Design of Experiments (DoE) methods, such as factorial designs or response surface methodologies, reduce experimental iterations . For example:

- Factors : Temperature, catalyst loading, solvent ratio.

- Response variables : Yield, purity, reaction time.

- Central Composite Design (CCD) : Maps nonlinear relationships between factors .

Q. How can reactor design enhance scalability for multistep syntheses?

Methodological Answer:

- Continuous-flow reactors : Minimize intermediate isolation (critical for air/moisture-sensitive steps) .

- Membrane separation : Purify intermediates in situ, reducing downtime (classified under RDF2050104) .

Q. How to resolve contradictory data in reaction mechanisms reported across studies?

Methodological Answer:

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms (e.g., enamide formation) .

- Cross-validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .

Q. What strategies validate the biological relevance of structural modifications?

Methodological Answer:

Q. How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.